molecular formula C10H14N2O2 B2909317 Ethyl 3,4-diamino-5-methylbenzoate CAS No. 856839-94-6

Ethyl 3,4-diamino-5-methylbenzoate

Cat. No.: B2909317
CAS No.: 856839-94-6
M. Wt: 194.234
InChI Key: ZNNMJQQUCULFCK-UHFFFAOYSA-N
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Description

Ethyl 3,4-diamino-5-methylbenzoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzoic acid, specifically an ethyl ester, with amino groups at the 3 and 4 positions and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-diamino-5-methylbenzoate typically involves the esterification of 3,4-diamino-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3,4-diamino-5-methylbenzoic acid+ethanolsulfuric acidethyl 3,4-diamino-5-methylbenzoate+water\text{3,4-diamino-5-methylbenzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 3,4-diamino-5-methylbenzoic acid+ethanolsulfuric acid​ethyl 3,4-diamino-5-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-diamino-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of ethyl 3,4-dinitro-5-methylbenzoate.

    Reduction: Formation of ethyl 3,4-diamino-5-methylbenzyl alcohol.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

Ethyl 3,4-diamino-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,4-diamino-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino groups can form hydrogen bonds with target molecules, while the ester group may undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Ethyl 3,4-diamino-5-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 3,4-diaminobenzoate: Lacks the methyl group at the 5 position, which may affect its reactivity and biological activity.

    Ethyl 3,5-diamino-4-methylbenzoate: The positions of the amino and methyl groups are different, leading to variations in chemical behavior and applications.

    Ethyl 3,4-dimethylbenzoate: Contains methyl groups instead of amino groups, resulting in different chemical properties and uses.

Properties

IUPAC Name

ethyl 3,4-diamino-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNMJQQUCULFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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